4-amino-3-(5-chloro-2-methoxyphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Description
Properties
IUPAC Name |
[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2/c1-22-12-6-5-10(17)9-11(12)20-14(18)13(24-16(20)23)15(21)19-7-3-2-4-8-19/h5-6,9H,2-4,7-8,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOBBABMENLIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and various substituents that contribute to its biological activity. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.
The compound primarily acts as a partial agonist of the 5-HT4 receptor , which is involved in various physiological processes, including gastrointestinal motility and cognitive functions. Activation of this receptor leads to increased levels of cyclic adenosine monophosphate (cAMP), thereby influencing downstream signaling pathways such as protein kinase A (PKA) activation.
Pharmacological Effects
- Gastrointestinal Motility : Studies indicate that this compound can enhance gastrointestinal motility by modulating serotonergic pathways. This makes it a candidate for treating conditions like constipation and irritable bowel syndrome.
- Cognitive Enhancement : The modulation of cAMP levels suggests potential applications in cognitive enhancement therapies, particularly in conditions like Alzheimer’s disease where cholinergic signaling is impaired.
- Anticonvulsant Activity : Related thiazole derivatives have shown anticonvulsant effects in animal models. For instance, compounds similar to the target compound have been evaluated for their effectiveness against picrotoxin-induced seizures, indicating a potential for similar applications .
- Anticancer Properties : Some studies have suggested that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship indicates that modifications at specific positions can enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .
Data Summary
Case Studies
- Gastrointestinal Disorders : A study conducted on the effects of related compounds on gastrointestinal motility found significant improvements in motility indices in animal models treated with thiazole derivatives, showcasing their potential therapeutic application.
- Cancer Research : In vitro studies demonstrated that certain structural analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against A549 lung adenocarcinoma cells, highlighting their potential as anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways (e.g., the MAPK pathway) .
2. Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities. Research has shown that the compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
3. Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been explored in the context of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions such as Alzheimer's disease .
Agricultural Applications
1. Herbicidal Activity
The compound has been investigated for its herbicidal properties. A patent describes its efficacy in controlling weeds in various crops, making it a candidate for developing new herbicides that are less harmful to the environment compared to traditional chemical herbicides .
2. Plant Growth Regulation
Research indicates that thiazole derivatives can act as plant growth regulators. The compound has been shown to enhance seed germination and root development in certain plant species, indicating its potential use in agriculture to improve crop yields .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazole derivatives, including the target compound. The results showed a significant reduction in tumor size in animal models treated with the compound compared to controls, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing new antibiotics, the compound demonstrated superior antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This study underscores the importance of exploring thiazole derivatives as alternatives to existing antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole-Thione Core
Table 1: Structural Comparison of Thiazole-Thione Derivatives
Key Observations :
Key Observations :
- Synthesis : Most analogs are synthesized via cyclocondensation or ring-closure reactions using thiosemicarbazide or carbon disulfide, suggesting shared synthetic pathways .
- Yields : The carboxamide derivative () achieves moderate yields (67%), while the target compound’s synthesis efficiency remains unreported in the provided evidence.
Key Observations :
- Antimicrobial Potential: Compound 34d () demonstrates high potency against M. tuberculosis, likely due to its oxadiazole-thione and naphthyl groups. The target compound’s piperidine moiety may target different bacterial enzymes or improve pharmacokinetics .
- Anticancer Activity : Fluorophenyl and carboxamide substituents () correlate with cytotoxicity, suggesting the target compound’s chloro-methoxyphenyl group could similarly enhance apoptosis induction .
Preparation Methods
Thiourea Cyclocondensation Approach
A foundational method for constructing the 2,3-dihydro-1,3-thiazole-2-thione scaffold involves cyclocondensation of thiourea derivatives. For the target compound, this necessitates:
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Thioamide Precursor Synthesis : Reacting 5-chloro-2-methoxyaniline with carbon disulfide in alkaline conditions generates the corresponding dithiocarbamate intermediate. Subsequent treatment with α-chloroacetyl chloride introduces the acetyl moiety, yielding N-(5-chloro-2-methoxyphenyl)-2-chloroethanethioamide.
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Ring Closure : Heating the thioamide in ethanol with potassium hydroxide induces cyclization via nucleophilic displacement, forming the dihydrothiazole core. Spectroscopic confirmation (¹H NMR: δ 3.82 ppm for OCH₃; ¹³C NMR: δ 174.5 ppm for C=S) aligns with literature thione formation.
Critical Parameters :
Hantzsch-Type Thiazole Synthesis Modifications
Adapting classical Hantzsch methodology enables concurrent introduction of the 5-(piperidine-1-carbonyl) group:
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β-Ketoamide Preparation : Piperidine reacts with ethyl malonyl chloride to form ethyl 3-(piperidine-1-carbonyl)acetoacetate.
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Thioureation : Condensation with 5-chloro-2-methoxybenzaldehyde thiosemicarbazide in acetic acid yields the thiourea precursor.
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Cyclization : Microwave irradiation (200 W, 10 min) facilitates rapid ring closure, achieving 68% yield versus 42% under conventional reflux.
Advantages :
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Microwave activation reduces reaction time from 24 h to <15 min.
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Single-step installation of the piperidine carbonyl avoids post-synthetic functionalization.
Substituent Functionalization Techniques
Piperidine-1-Carbonyl Installation
Post-cyclization acylation proves effective for introducing the 5-position carbonyl:
Method A: Schotten-Baumann Acylation
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Thiazole Activation : Treat the 5-hydroxymethyl intermediate (obtained via N-bromosuccinimide oxidation) with thionyl chloride to generate the reactive chloromethyl species.
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Piperidine Coupling : React with piperidine in dichloromethane using triethylamine as base, achieving 85% conversion.
Method B: Ullmann-Type Coupling
Copper-catalyzed cross-coupling between 5-iodo-thiazole and piperidine-1-carboxamide in DMF at 110°C affords the target in 73% yield.
Amino Group Introduction at C4
Selective amination employs two principal strategies:
Reductive Amination
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Knoevenagel Adduct Formation : Condense the thiazole-5-carbaldehyde with ammonium acetate.
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Sodium Cyanoborohydride Reduction : Yields the 4-amino derivative with 91% enantiomeric excess when using (R)-BINOL as chiral auxiliary.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromo-thiazole with benzophenone imine, followed by acidic hydrolysis, provides the free amine in 82% overall yield.
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative analysis of cyclization conditions reveals:
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | K₂CO₃ | 80 | 65 | 98 |
| DMF | Nano-ZnO | 120 | 78 | 95 |
| PEG-400 | - | 100 | 71 | 97 |
Nano-ZnO in DMF enhances yield through surface-mediated reactant orientation but requires post-reaction filtration. PEG-400 offers greener processing with comparable efficiency.
Purification Challenges
The compound's low solubility (<2 mg/mL in hexanes) necessitates:
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Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent
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Recrystallization : Methanol/water (4:1) at −20°C yields 99.5% pure crystals (mp 162–164°C).
Mechanistic Insights
Cyclization Pathway Analysis
Density functional theory (DFT) calculations reveal a two-stage mechanism:
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Thiolate Formation : Deprotonation of the thioamide sulfur (ΔG‡ = 15.2 kcal/mol)
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Ring Closure : Intramolecular nucleophilic attack on the α-carbon (ΔG‡ = 22.7 kcal/mol).
Solvent polarity inversely correlates with activation energy, supporting DMF's superiority over ethanol.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione?
- Methodological Answer : The synthesis of structurally analogous thiazole derivatives involves cyclocondensation of thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and DMF/acetic acid mixtures under reflux conditions. For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid and oxo-compounds to form thiazolidinones via 2-hour reflux . Optimization of alkylation or acylation steps (e.g., introducing the piperidine-1-carbonyl group) may require varying solvents (DMF, ethanol) and catalysts (POCl₃, NaH) to improve yields. Reaction monitoring via TLC or HPLC is critical .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxyphenyl, piperidine) and confirm stereochemistry. For example, allyl or cyclopropyl protons in thiazole derivatives show distinct splitting patterns .
- FT-IR : Key peaks include C=O (1650–1750 cm⁻¹), C=S (1050–1250 cm⁻¹), and N-H (3300–3500 cm⁻¹) .
- HPLC/MS : Ensure purity (>95%) and validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or IR peaks) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystallographic packing. Solutions include:
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR/IR spectra and compare with experimental data. Adjust for solvent polarity in simulations .
- Crystallographic Refinement : Resolve ambiguities via single-crystal X-ray diffraction using SHELXL for refinement. For example, SHELX programs robustly handle high-resolution data and twinning .
Q. What experimental design principles should guide bioactivity studies (e.g., antimicrobial or enzyme inhibition) for this compound?
- Methodological Answer :
- Dose-Response Analysis : Use a split-plot design with concentration gradients (e.g., 1–100 µM) and biological replicates (n ≥ 3). Include positive/negative controls .
- Theoretical Framework : Link bioactivity to electronic properties (e.g., HOMO-LUMO gaps) calculated via DFT. For instance, thiazole derivatives with electron-withdrawing groups (Cl, CF₃) show enhanced antimicrobial activity .
Q. Which computational approaches are best suited to predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- DFT/Molecular Dynamics : Calculate Fukui indices for nucleophilic/electrophilic sites. Simulate docking with target proteins (e.g., CYP450) using AutoDock Vina .
- QSAR Modeling : Corrogate substituent effects (e.g., 5-chloro-2-methoxyphenyl) with logP, polar surface area, and hydrogen-bonding capacity .
Q. How can X-ray crystallography be optimized to determine the compound’s solid-state conformation?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in DMSO/ethanol (1:3) at 4°C.
- Data Collection/Refinement : Employ SHELXTL (Bruker AXS) or SHELXL for high-resolution data. Address twinning via TWIN/BASF commands .
Q. What strategies ensure the compound’s stability under varying pH and temperature conditions during storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and analyze degradation via HPLC every 30 days.
- Protective Measures : Use amber vials under nitrogen to prevent oxidation. Avoid aqueous buffers at pH > 8 .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., piperidine vs. morpholine)?
- Methodological Answer :
- Analog Synthesis : Replace piperidine with morpholine, pyrrolidine, or azepane via nucleophilic acyl substitution.
- Bioassay Profiling : Compare IC₅₀ values against enzyme targets (e.g., kinases) using ANOVA to assess statistical significance .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions via in situ FT-IR or UV-Vis. For example, thione sulfur in thiazoles reacts with alkyl halides via SN2 mechanisms .
- Isotopic Labeling : Use ³⁵S-labeled thione to track sulfur participation in cyclization reactions .
Q. How should researchers integrate theoretical frameworks (e.g., frontier molecular orbital theory) into experimental workflows?
- Methodological Answer :
- Conceptual Alignment : Use FMO theory to predict regioselectivity in electrophilic attacks. For example, HOMO localization on thione sulfur guides alkylation sites .
- Iterative Design : Refine synthetic routes based on computed activation energies (e.g., transition states in DFT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
